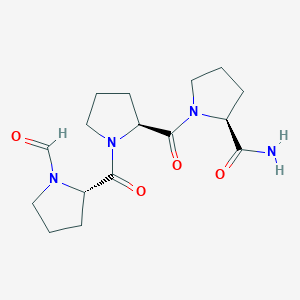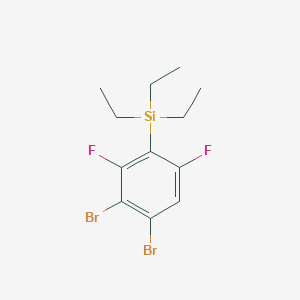
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H16Br2F2Si It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further bonded to a triethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,4-dibromo-2,6-difluorophenyl halides with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The choice of solvent and temperature conditions is crucial to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence its reactivity and binding affinity to various targets. The triethylsilane group can also play a role in modulating the compound’s properties and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with bromine atoms at different positions on the phenyl ring.
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has only one bromine atom and differs in its reactivity and applications.
Uniqueness
The presence of the triethylsilane group further enhances its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
651027-05-3 |
|---|---|
Formule moléculaire |
C12H16Br2F2Si |
Poids moléculaire |
386.14 g/mol |
Nom IUPAC |
(3,4-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-9(15)7-8(13)10(14)11(12)16/h7H,4-6H2,1-3H3 |
Clé InChI |
FSIFFTCDVKLGCK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
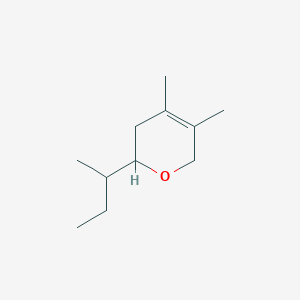
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
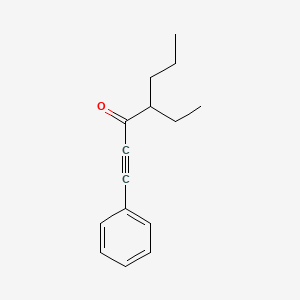
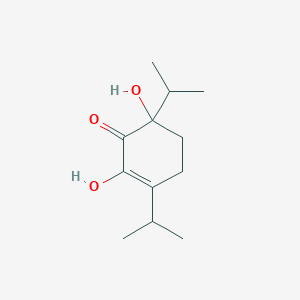
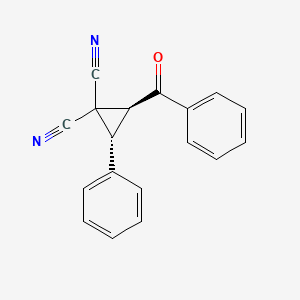

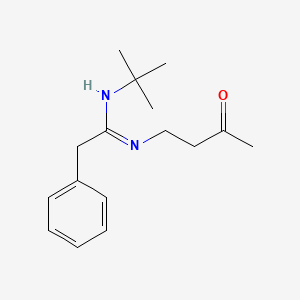
![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

